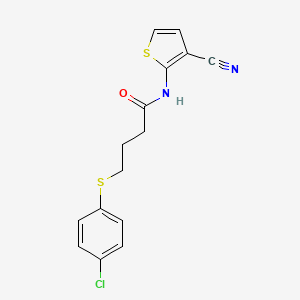

4-methoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

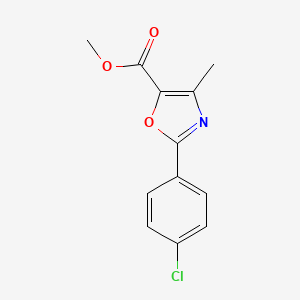

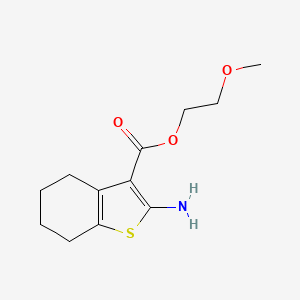

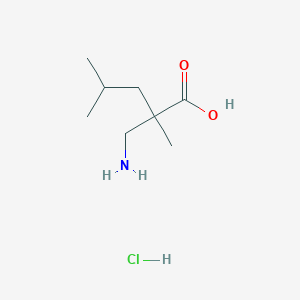

“4-methoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide” is a complex organic compound that contains several functional groups, including a benzamide, a thiazole, and a benzofuran . These functional groups suggest that this compound could have interesting biological activities, but specific details would require further study.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be planar due to the presence of the aromatic rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could enhance its solubility in polar solvents .Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated the utility of related benzamide compounds in the synthesis of novel heterocyclic compounds. For instance, novel derivatives have been synthesized with potential as anti-inflammatory and analgesic agents, highlighting the role of such compounds in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Activity

Cobalt(II) complexes involving similar thiazolyl benzamide structures have been synthesized and examined for their fluorescence properties and anticancer activity, specifically against human breast cancer cell lines. This underscores the potential of benzamide derivatives in cancer treatment research (Vellaiswamy & Ramaswamy, 2017).

Alzheimer's Disease Treatment

Benzamide derivatives have also been explored for their selectivity as histone deacetylase 6 inhibitors, demonstrating potential for ameliorating Alzheimer's disease phenotypes. These findings suggest a promising avenue for Alzheimer's treatment via modulation of tau protein phosphorylation and aggregation (Lee et al., 2018).

Photodynamic Therapy

Research into the synthesis and characterization of new benzamide derivatives containing Schiff base groups has identified compounds with high singlet oxygen quantum yields. This indicates their potential application in photodynamic therapy for cancer treatment, demonstrating the versatility of benzamide derivatives in developing treatments for various diseases (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antioxidant Activities

A new benzamide compound isolated from endophytic Streptomyces has shown both antimicrobial and antioxidant activities. This discovery underscores the potential of natural and synthetic benzamide derivatives in addressing microbial infections and oxidative stress-related conditions (Yang et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Benzofuran compounds are known to have a broad range of clinical uses, indicating the diverse pharmacological activities of this series of compounds .

Result of Action

It is known that benzofuran derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name |

4-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S/c1-24-14-8-6-12(7-9-14)19(23)22-20-21-15(11-27-20)17-10-13-4-3-5-16(25-2)18(13)26-17/h3-11H,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXYSKQWVKPCJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2970177.png)

![2-Chloro-N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethyl]propanamide](/img/structure/B2970182.png)